molecular formula C14H8F3N B8165671 2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine

2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B8165671
M. Wt: 247.21 g/mol
InChI Key: XSBDZXZCFUUCHK-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with an ethynylphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine typically involves the coupling of a 4-ethynylphenyl derivative with a 5-(trifluoromethyl)pyridine precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

    Reduction: Formation of 2-(4-ethynylphenyl)-5-(trifluoromethyl)piperidine.

    Substitution: Formation of 2-(4-substituted phenyl)-5-(trifluoromethyl)pyridine derivatives.

Scientific Research Applications

2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethynylphenyl)-3-(trifluoromethyl)pyridine
  • 2-(4-Ethynylphenyl)-4-(trifluoromethyl)pyridine
  • 2-(4-Ethynylphenyl)-6-(trifluoromethyl)pyridine

Uniqueness

2-(4-Ethynylphenyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the ethynyl and trifluoromethyl groups on the pyridine ring. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-ethynylphenyl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-18-13)14(15,16)17/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBDZXZCFUUCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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